molecular formula C15H14ClN5 B3016098 1-(2-chloro-5-methylphenyl)-N-cyclopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 1105234-15-8

1-(2-chloro-5-methylphenyl)-N-cyclopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B3016098
CAS No.: 1105234-15-8
M. Wt: 299.76
InChI Key: XURYRTORENRMEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(2-chloro-5-methylphenyl)-N-cyclopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine belongs to the pyrazolo[3,4-d]pyrimidine class, a heterocyclic scaffold known for its diverse pharmacological activities, including kinase inhibition and antiviral properties. This derivative features a 2-chloro-5-methylphenyl group at the 1-position of the pyrazolo[3,4-d]pyrimidine core and a cyclopropylamine substituent at the 4-position.

Properties

IUPAC Name

1-(2-chloro-5-methylphenyl)-N-cyclopropylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN5/c1-9-2-5-12(16)13(6-9)21-15-11(7-19-21)14(17-8-18-15)20-10-3-4-10/h2,5-8,10H,3-4H2,1H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XURYRTORENRMEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Cl)N2C3=NC=NC(=C3C=N2)NC4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2-chloro-5-methylphenyl)-N-cyclopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves a multi-step process. One common method includes the reaction of 2-chloro-5-methylphenylhydrazine with ethyl cyanoacetate to form an intermediate, which is then cyclized to produce the pyrazolo[3,4-d]pyrimidine core.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to improve yield and purity. For example, the use of ultrasonic-assisted synthesis has been reported to enhance reaction efficiency .

Chemical Reactions Analysis

1-(2-chloro-5-methylphenyl)-N-cyclopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as sodium ethoxide . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 1-(2-chloro-5-methylphenyl)-N-cyclopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine exhibit promising anticancer properties. These compounds are being investigated for their ability to inhibit specific kinases involved in cancer cell proliferation and survival. For instance, pyrazolo[3,4-d]pyrimidines have been shown to selectively inhibit Bruton's tyrosine kinase (BTK), which plays a critical role in B-cell receptor signaling pathways associated with various hematological malignancies .

Inhibition of Kinase Activity

The compound's structure suggests potential activity against several kinases. Its design allows for selective inhibition of kinases that are implicated in inflammatory diseases and cancers. For example, research on similar pyrazolo[3,4-d]pyrimidine derivatives has demonstrated their efficacy in inhibiting the activity of cyclin-dependent kinases (CDKs) and other relevant targets, leading to reduced cell growth in tumor models .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of this compound is crucial for optimizing its therapeutic profile. SAR studies have shown that modifications to the pyrazolo ring and substitutions on the phenyl group can significantly influence the compound's potency and selectivity against target kinases.

Modification Effect on Activity Reference
Chlorine substitution at position 2Increased potency against BTK
Cyclopropyl group at nitrogenEnhanced selectivity for CDKs
Methyl group at position 5Improved solubility and bioavailability

Clinical Trials

Several derivatives of pyrazolo[3,4-d]pyrimidines have progressed to clinical trials, showcasing their potential as novel therapeutics for treating hematological cancers. For instance, one derivative demonstrated strong efficacy in Phase II trials targeting chronic lymphocytic leukemia (CLL), with significant reductions in tumor burden observed in treated patients .

Preclinical Research

In preclinical studies, compounds related to this compound were tested against various cancer cell lines. Results indicated that these compounds effectively induced apoptosis in resistant cancer cells through the activation of intrinsic apoptotic pathways, suggesting a mechanism of action that could be exploited for therapeutic purposes .

Mechanism of Action

The mechanism of action of 1-(2-chloro-5-methylphenyl)-N-cyclopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. It acts as an inhibitor of protein tyrosine kinases, which play a crucial role in cellular signaling pathways. By inhibiting these kinases, the compound can disrupt cell growth and proliferation, leading to its potential use as an anti-cancer agent .

Comparison with Similar Compounds

Key Observations :

  • Synthetic Yields : Derivatives with bulky substituents (e.g., 2-chloro-2-phenylethyl in ) show lower yields (39%) compared to the target compound (69.4%), likely due to steric hindrance during synthesis .
  • Substituent Effects : The cyclopropylamine group in the target compound may enhance metabolic stability compared to aryl amines (e.g., 3-chlorophenyl in ), which are prone to oxidative metabolism .

Key Observations :

  • Antiviral Potential: Pyrazolo[3,4-d]pyrimidines with halogenated aryl groups (e.g., 2-chloro-5-methylphenyl) show promise as SARS-CoV-2 Mpro inhibitors, though mutagenicity remains a concern .
  • Toxicity Profile : The cyclopropylamine group in the target compound may mitigate mutagenicity risks compared to benzyl or chlorophenyl amines, which tested positive in Ames assays .

Research Findings and Implications

Structural Optimization : The 2-chloro-5-methylphenyl group enhances binding affinity to kinase targets (e.g., RAF) by occupying hydrophobic pockets, as seen in related compounds .

Toxicity Trade-offs : While halogenated derivatives exhibit potent biological activity, their mutagenic risks () necessitate further optimization of the amine substituent .

Biological Activity

The compound 1-(2-chloro-5-methylphenyl)-N-cyclopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a member of the pyrazolo[3,4-d]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Molecular Characteristics

  • Molecular Formula : C13H14ClN5
  • Molecular Weight : 273.74 g/mol
  • LogP : 3.4 (indicating moderate lipophilicity)
  • Hydrogen Bond Donor Count : 3
  • Hydrogen Bond Acceptor Count : 6

The presence of a chloro group and a cyclopropyl moiety contributes to its unique pharmacological properties.

Research indicates that pyrazolo[3,4-d]pyrimidines exhibit a range of biological activities, primarily through their interaction with various enzymes and receptors:

  • Inhibition of Protein Kinases : Compounds in this class have shown significant inhibitory activity against cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For instance, certain derivatives have demonstrated IC50 values in the low micromolar range against CDK2 and CDK9, suggesting potential applications in cancer therapy .
  • Anticancer Activity : Studies have reported that pyrazolo[3,4-d]pyrimidines can induce apoptosis in various cancer cell lines, including HeLa and HCT116 cells. The mechanism often involves the modulation of cell signaling pathways associated with proliferation and survival .

Case Studies and Research Findings

  • In vitro Studies on Anticancer Activity :
    • A study evaluated the effects of several pyrazolo[3,4-d]pyrimidine derivatives on human cancer cell lines. The results indicated that compounds similar to this compound exhibited potent antiproliferative effects with IC50 values ranging from 0.36 µM to 1.8 µM against CDK2 and CDK9 .
  • Enzymatic Inhibition :
    • The compound has been shown to selectively inhibit specific protein kinases involved in tumor growth and metastasis. This selectivity is crucial for reducing side effects typically associated with less selective chemotherapeutics .

Comparative Biological Activity Table

Compound NameBiological ActivityIC50 (µM)Target
This compoundAnticancer0.36 - 1.8CDK2, CDK9
Another Pyrazolo DerivativeAnticancer0.5CDK9
Yet Another DerivativeAnticancer1.0CDK2

Q & A

Q. Key Considerations :

  • Solvent choice (polar aprotic solvents like DMSO enhance reaction rates).
  • Catalytic systems (copper or palladium catalysts for C–N bond formation).

How can researchers confirm the structural identity and purity of this compound post-synthesis?

Basic Research Question
Analytical Techniques :

  • NMR Spectroscopy :
    • ¹H NMR : Peaks for cyclopropyl protons (δ 0.5–1.2 ppm), aromatic protons (δ 7.2–8.1 ppm), and NH signals (δ 8.3–8.5 ppm).
    • ¹³C NMR : Cyclopropyl carbons (δ 6–12 ppm), pyrimidine carbons (δ 150–160 ppm) .
  • HRMS (ESI) : Confirm molecular ion [M+H]⁺ (e.g., m/z calculated for C₁₆H₁₄ClN₅: 320.0954).
  • HPLC : Purity assessment using C18 columns with UV detection (λ = 254 nm).

Q. Data Contradictions :

  • If NMR signals suggest impurities, repeat purification or optimize reaction stoichiometry.

What strategies are recommended for optimizing the yield of this compound in multi-step synthesis?

Advanced Research Question
Methodological Approaches :

  • Catalyst Screening : Replace copper(I) bromide with Pd₂(dba)₃/Xantphos for higher N-alkylation efficiency .
  • Solvent Optimization : Test DMF or toluene for improved solubility of intermediates.
  • Temperature Control : Lower temperatures (25°C) may reduce side reactions during cyclopropaneamine coupling.

Case Study :
In a similar synthesis, replacing Cs₂CO₃ with K₃PO₄ increased yields from 17% to 35% by reducing base-induced decomposition .

How does the introduction of the cyclopropyl group influence the compound’s kinase inhibition profile compared to other N-substituents?

Advanced Research Question
Structure-Activity Relationship (SAR) Insights :

  • Cyclopropyl vs. Isopropyl : Cyclopropyl’s rigid, planar geometry enhances binding to hydrophobic kinase pockets (e.g., RET kinase), improving IC₅₀ values by 2–3 fold compared to bulkier substituents .
  • Selectivity : Docking studies show cyclopropyl minimizes off-target interactions with non-RET kinases (e.g., EGFR, VEGFR2) due to reduced steric hindrance.

Q. Experimental Validation :

  • Kinase Panel Assays : Test against 50+ kinases to quantify selectivity (e.g., % inhibition at 1 µM).
  • Cellular Models : Evaluate RET phosphorylation inhibition in MCF-7 cells (IC₅₀ ~100 nM) .

What in vitro and in vivo models are appropriate for evaluating the target compound’s efficacy as a kinase inhibitor?

Advanced Research Question
In Vitro Models :

  • Enzyme Assays : Measure IC₅₀ using recombinant RET kinase (ATP-Glo™ Luminescent Assay).
  • Cell-Based Assays : GDNF-induced RET phosphorylation in SH-SY5Y neuroblastoma cells (Western blot for p-ERK1/2) .

Q. In Vivo Models :

  • Xenograft Studies : Administer compound (10 mg/kg, oral) in nude mice with RET-driven tumors (e.g., TT medullary thyroid carcinoma).
  • Pharmacokinetics : Assess bioavailability (Cmax, T₁/₂) and brain penetration (logP ~2.5 predicts moderate CNS access).

Q. Data Interpretation :

  • Contradictions between in vitro and in vivo efficacy may arise from metabolic instability (e.g., CYP3A4-mediated oxidation). Mitigate via prodrug design or co-administration with CYP inhibitors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.